Structural Differentiation: Unique 1,1-Disubstituted Cyclohexanol Core vs. Non-Hydroxylated Direct Cyclohexyl-Isoxazole Analog (CAS 109831-65-4)
The target compound uniquely combines a tertiary cyclohexanol group with a (3-methylisoxazol-5-yl)methyl substituent. This 1,1-disubstitution pattern is absent in the closest unfunctionalized analog, 5-cyclohexyl-3-methylisoxazole (CAS 109831-65-4). The target compound has a hydrogen bond donor count of 1, whereas the analog has 0; PSA is 46.3 Ų vs. 26.1 Ų for the analog [1]. The presence of the hydroxyl group enables downstream derivatization (e.g., esterification, etherification, carbamate formation) that is chemically blocked in the non-hydroxylated analog. In related LPA antagonist programs, the cyclohexanol hydroxyl is a critical pharmacophoric element for target engagement [2].
| Evidence Dimension | Hydrogen Bond Donor Count / PSA / Derivatization Potential |
|---|---|
| Target Compound Data | HBD = 1; PSA = 46.3 Ų; Reactive -OH present |
| Comparator Or Baseline | 5-Cyclohexyl-3-methylisoxazole (CAS 109831-65-4): HBD = 0; PSA = 26.1 Ų; No -OH |
| Quantified Difference | ΔHBD = +1; ΔPSA = +20.2 Ų; Enables ester/carbamate chemistry |
| Conditions | Computed physicochemical properties (PubChem); synthetic chemistry inference |
Why This Matters
For procurement, this means the target compound provides a specific synthetic handle (the tertiary alcohol) that is absent in CAS 109831-65-4, making it the mandatory choice for synthetic routes requiring functionalization at that position.
- [1] PubChem. Substance Record for Cyclohexanol, 1-[(3-methyl-5-isoxazolyl)methyl]- (SID 39845218). https://pubchem.ncbi.nlm.nih.gov/substance/39845218 View Source
- [2] Bristol-Myers Squibb. (2020). Isoxazole N-linked carbamoyl cyclohexyl acids as LPA antagonists. US Patent Application US20200308157A1. View Source
